1,2-Bis(dimethoxyphosphoryl)benzene

Description

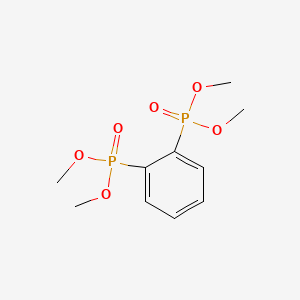

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(dimethoxyphosphoryl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKTVDDATWNXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369772 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15104-46-8 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 1,2-Bis(dimethoxyphosphoryl)benzene: From Synthesis to Catalytic Application

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8) serves as a critical "gateway intermediate" in organophosphorus chemistry. While it possesses intrinsic utility in materials science (e.g., as a building block for Metal-Organic Frameworks), its primary value for researchers and drug development professionals lies in its role as a stable, storable precursor to 1,2-bis(phosphino)benzene .

This primary phosphine is the "universal joint" of ligand design, allowing for the modular synthesis of sterically demanding or chiral bis-phosphines (e.g., DuPhos analogs, BenzP*) essential for asymmetric hydrogenation and C-C coupling in pharmaceutical synthesis. This guide details the chemical properties, robust synthesis protocols, and strategic reduction pathways of this essential reagent.

Part 1: Chemical Identity & Physical Profile

The ortho-substitution pattern of the phosphonate groups is the defining structural feature, pre-organizing the molecule for bidentate chelation upon reduction.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | Tetramethyl 1,2-phenylenebis(phosphonate) | |

| CAS Number | 15104-46-8 | |

| Formula | ||

| Molecular Weight | 294.18 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 80 – 82 °C | Distinct sharp melt indicates high purity. |

| Shift is characteristic of P(V) phosphonate esters. | ||

| Solubility | Soluble in DCM, CHCl3, THF, MeOH | Hydrolyzes in aqueous acid/base. |

| Stability | Air and moisture stable | Indefinite shelf life under ambient conditions. |

Part 2: Synthesis Pathways (The "Make")

Direct phosphorylation of 1,2-dihalobenzenes is the industry standard. While traditional Arbuzov reactions require harsh conditions that often fail with aryl halides, transition-metal catalysis (Hirao coupling) offers a high-yielding, mild alternative.

Protocol A: Pd-Catalyzed Hirao Coupling (Recommended)

This method utilizes the cross-coupling of 1,2-dibromobenzene with dimethyl phosphite.

Reagents:

-

1,2-Dibromobenzene (1.0 eq)

-

Dimethyl phosphite (

) (2.2 eq) -

Catalyst:

(5 mol%) or -

Base:

(3.0 eq) -

Solvent: Toluene or Acetonitrile

Step-by-Step Methodology:

-

Inerting: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

) three times. -

Charging: Add 1,2-dibromobenzene,

, and the Pd-catalyst to the solvent. -

Addition: Add dimethyl phosphite dropwise via syringe. The reaction is exothermic; control temperature if scaling >10g.

-

Reflux: Heat to 90–110 °C for 12–24 hours. Monitor via

P NMR (disappearance of phosphite signal at -

Workup: Filter off triethylammonium bromide salts. Concentrate the filtrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (EtOAc/MeOH gradient).

Visualization: Synthesis Workflow

The following diagram illustrates the transformation logic from raw materials to the target precursor.

Figure 1: Palladium-catalyzed phosphorylation workflow via Hirao coupling.

Part 3: Reactivity & Strategic Reduction (The "Do")

The phosphonate ester is rarely the final drug or catalyst. It is the reduction of this compound that unlocks its value. The conversion of the P(V) ester to the P(III) primary phosphine is chemically demanding but yields a highly versatile intermediate.

The "Gold Standard" Reduction Protocol

Objective: Convert

Reagents:

-

Lithium Aluminum Hydride (

) (Excess, typically 4-6 eq per phosphonate group). -

Solvent: Anhydrous THF or Diethyl Ether.

Methodology:

-

Suspension: Suspend

in dry THF at 0 °C under Argon. -

Addition: Dissolve 1,2-bis(dimethoxyphosphoryl)benzene in THF and add dropwise to the hydride suspension. Caution: Vigorous gas evolution (

). -

Reflux: Warm to room temperature, then reflux for 4–12 hours. The P=O bond is strong and requires thermal energy to cleave.

-

Quench: Cool to 0 °C. Perform a Fieser workup or careful addition of degassed water/NaOH. Critical: Do this under inert atmosphere; the product is air-sensitive.

-

Isolation: Extract the organic layer. The product, 1,2-bis(phosphino)benzene , is a foul-smelling liquid that oxidizes rapidly in air.

-

Storage: Store immediately under Argon or use in situ.

Mechanism & Utility

The reduction proceeds through a phosphine oxide intermediate. The resulting primary phosphine (

Visualization: Ligand Design Pathway

This diagram maps the strategic utility of the compound in generating high-value ligands.

Figure 2: Divergent synthesis pathways from the primary phosphine intermediate.

Part 4: Safety & Handling

While the phosphonate ester is relatively benign, the reagents used to create and transform it are hazardous.

-

** toxicity:** The phosphonate ester (CAS 15104-46-8) is classified as Toxic if swallowed (H301) and causes skin/eye irritation.[1] Handle in a fume hood.

-

Phosphine Hazards: The reduced product (

) is often pyrophoric or hypergolic. It must never be exposed to air. All glassware used for the reduction must be bleached (hypochlorite solution) to oxidize residual phosphines before cleaning to eliminate stench and toxicity. -

Exotherm Control: The Hirao coupling and LiAlH4 reduction are highly exothermic. Scale-up requires careful thermal management and blast shields.

References

-

Synthesis & Properties: Fisher Scientific / Thermo Scientific Chemicals. (n.d.). "1,2-Bis(dimethoxyphosphoryl)benzene, 99%."[1][2] Retrieved from

- Hirao Coupling Methodology: Belabassi, Y., et al. (2008). "Palladium-catalyzed synthesis of arylphosphonates." Journal of Organometallic Chemistry.

- Reduction Protocols: Kyba, E. P., et al. (1980). "Phosphines and metal complexes. 1,2-Bis(phosphino)benzene." Inorganic Chemistry.

-

Ligand Applications: Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society.[3] (Illustrates the utility of the primary phosphine intermediate).

Sources

- 1. 1,2-Bis(dimethoxyphosphoryl)benzene, 99% 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 1,2-Bis(dimethoxyphosphoryl)benzene, 99% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

Technical Whitepaper: 1,2-Bis(dimethoxyphosphoryl)benzene

The following technical guide details the chemistry, synthesis, and application of 1,2-Bis(dimethoxyphosphoryl)benzene , a critical intermediate in organophosphorus ligand design.

The Gateway to Rigid Aryl Diphosphine Architectures

CAS Number: 15104-46-8 Formula: C₁₀H₁₆O₆P₂ Molecular Weight: 294.18 g/mol

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene serves as the thermodynamically stable "protected" progenitor to 1,2-bis(phosphino)benzene , a volatile and air-sensitive primary phosphine that is fundamental to coordination chemistry. While the phosphonate ester itself is chemically robust and easy to handle, its primary utility lies in its reduction. This transformation unlocks a rigid ortho-phenylene backbone capable of supporting bidentate chelation in transition metal catalysis (Ni, Pd, Rh), enabling the synthesis of highly specialized ligands such as DuPhos analogs and macrocyclic phosphines.

This guide outlines the definitive synthesis (Kyba Protocol), the critical reduction methodology, and the strategic application of this compound in high-value ligand design.

Chemical Identity & Physical Properties[1]

The molecule features a benzene ring substituted at the 1 and 2 positions with dimethyl phosphonate groups. Unlike its reduced phosphine counterparts, it is resistant to oxidation, allowing for long-term storage without inert atmosphere gloveboxes.

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80 – 82 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |

| Stability | Air and moisture stable at STP |

| Purity Marker | ³¹P NMR : Singlet (decoupled) in the range of +20 to +25 ppm (typical for aryl phosphonates) |

Synthesis: The Photolytic Kyba Protocol

The most authoritative method for synthesizing this compound on a multi-gram scale was established by Kyba, Liu, and Harris (1983) . Unlike traditional Michaelis-Arbuzov reactions that require high temperatures and often fail with sterically crowded aryl halides, this protocol utilizes a radical-mediated photolytic pathway.

Mechanism

The reaction proceeds via the photolytic cleavage of the C-Cl bond in 1,2-dichlorobenzene, generating an aryl radical. This radical attacks the phosphorus center of trimethyl phosphite, followed by a radical Arbuzov-type fragmentation to yield the phosphonate.

Protocol Steps

-

Reagents: 1,2-Dichlorobenzene (limiting reagent), Trimethyl phosphite (excess, acts as solvent/reactant).

-

Conditions: The mixture is irradiated with UV light (typically a medium-pressure mercury lamp) at approximately 60°C.

-

Duration: The reaction is slow, often requiring 3–5 days for completion.

-

Purification: Excess trimethyl phosphite is removed via vacuum distillation. The product crystallizes upon cooling or addition of a non-polar solvent (e.g., hexanes/ether).

-

Yield: Typically ~50% isolated yield.

Expert Insight: While the yield appears moderate, the starting materials are inexpensive, and the reaction can be scaled to >500g batches, making it the industrial standard for accessing this backbone.

Core Application: Reduction to 1,2-Bis(phosphino)benzene

The primary value of CAS 15104-46-8 is its conversion to 1,2-bis(phosphino)benzene (CAS 13991-08-7) .[1] Standard LiAlH₄ reduction is often sluggish due to the formation of aluminate complexes. The optimized protocol uses a LiAlH₄/TMSCl system.

The Reduction Workflow

This method generates a transient, highly reactive aluminum hydride species (likely AlH₃) that efficiently deoxygenates the phosphonate.

Safety Warning: The product, 1,2-bis(phosphino)benzene, is a primary phosphine. It is malodorous, toxic, and potentially pyrophoric. All steps must be performed under Argon or Nitrogen.

-

Activation: Suspend LiAlH₄ in dry THF at 0°C. Dropwise add Trimethylsilyl chloride (TMSCl). Stir for 1–2 hours to generate the active reducing agent.

-

Addition: Cool to -78°C. Add a solution of 1,2-bis(dimethoxyphosphoryl)benzene in THF slowly.

-

Reflux: Allow to warm to room temperature, then reflux overnight to ensure complete reduction of the P=O and P-O bonds.

-

Quench: Carefully quench with degassed water/NaOH (Fieser workup) under inert flow.

-

Isolation: Distill the organic layer under high vacuum.

-

Result: 1,2-Bis(phosphino)benzene (Yield: ~83%).[2][1][3][4][5][6][7][8]

Visualizing the Chemical Pathway

The following diagram illustrates the transformation from commodity chemicals to high-value ligand precursors.

Figure 1: The Kyba Protocol transforms dichlorobenzene into the stable phosphonate (blue), which is then activated via reduction (red) to the versatile primary phosphine.

Strategic Utility in Ligand Design

Once reduced to the primary phosphine, the ortho-phenylene backbone provides a rigid scaffold that enforces a tight bite angle in transition metal complexes.

Synthesis of Chiral Bisphosphines

The primary phosphine groups (

Macrocycle Synthesis

The 1,2-positioning allows the molecule to act as a "corner piece" in the construction of phosphine-based macrocycles. By reacting the primary phosphine with dihalides, researchers can build multidentate ligands that stabilize low-oxidation state metals.

Metal-Organic Frameworks (MOFs)

While less common, the phosphonate ester form (CAS 15104-46-8) can be hydrolyzed to the corresponding phosphonic acid (

References

-

Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[4][6][7] Organometallics, 2(12), 1877–1879.

-

Thermo Fisher Scientific. 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications.

-

Sigma-Aldrich. 1,2-Bis(diphenylphosphino)benzene (Related Ligand Context).

Sources

- 1. I. SYNTHESES OF 1,2-BIS(PHOSPHINO)BENZENES AND A POLYPHOSPHINO MACROCYCLE. II. TRANSITION METAL COMPLEXATION AND HYDROGENATION STUDIES (ORGANOPHOSPHINES, PHENYLENEBISPHOSPHINES, CATALYST, NICKEL COMPLEXES, RHODIUM) - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

1,2-Bis(dimethoxyphosphoryl)benzene molecular weight

An In-depth Technical Guide to 1,2-Bis(dimethoxyphosphoryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(dimethoxyphosphoryl)benzene, a significant organophosphorus compound. With a molecular weight of 294.18 g/mol , this molecule serves as a valuable building block and ligand precursor in various fields of chemical research.[1][2] This document delves into its physicochemical properties, outlines a robust synthetic pathway, provides detailed protocols for its characterization, and explores its potential applications in coordination chemistry and as a scaffold in drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adeptly synthesize, characterize, and utilize this versatile compound.

Physicochemical Properties and Identification

1,2-Bis(dimethoxyphosphoryl)benzene, also known as Tetramethyl 1,2-phenylenebis(phosphonate), is a white to off-white solid at room temperature.[1] Its rigid benzene core functionalized with two vicinal phosphonate ester groups imparts unique electronic and steric properties, making it an attractive candidate for further chemical modification and application.

| Property | Value | Source(s) |

| Molecular Weight | 294.18 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₆O₆P₂ | [1][2] |

| CAS Number | 15104-46-8 | [1] |

| Appearance | Off-white to white powder/solid | [1] |

| Melting Point | 80-82 °C | [1] |

| IUPAC Name | 1,2-bis(dimethoxyphosphoryl)benzene | [1] |

| Synonyms | Tetramethyl 1,2-phenylenebis(phosphonate) | [1] |

| SMILES | COP(=O)(OC)c1cccc(P(=O)(OC)OC)c1 | [1] |

Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

The formation of an aryl-phosphorus bond is a cornerstone of organophosphorus chemistry. While the classical Michaelis-Arbuzov reaction is highly effective for synthesizing alkylphosphonates from alkyl halides, it is generally not suitable for unactivated aryl halides.[3][4] Therefore, a modern and more reliable approach involves a metal-catalyzed cross-coupling reaction. The following protocol describes a plausible synthesis using a palladium-catalyzed reaction between 1,2-diiodobenzene and trimethyl phosphite. This method is chosen for its high efficiency and functional group tolerance, which are critical in complex molecule synthesis.

Proposed Synthetic Pathway: Palladium-Catalyzed Phosphonylation

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the phosphite and reductive elimination to yield the desired arylphosphonate.

Caption: Proposed workflow for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established methods for aryl phosphonate synthesis. Researchers should conduct their own risk assessment and optimization.

-

Preparation: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and anhydrous potassium carbonate (2.5 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the palladium catalyst is sensitive to oxygen.

-

Addition of Reagents: Under a positive pressure of inert gas, add 1,2-diiodobenzene (1.0 equivalent) and anhydrous, degassed toluene via syringe.

-

Phosphite Addition: Add trimethyl phosphite (3.0 equivalents) dropwise to the stirred suspension. The excess phosphite serves as both a reactant and a ligand for the catalyst.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1,2-Bis(dimethoxyphosphoryl)benzene as a white solid. Dry the product under high vacuum.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Caption: Standard workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful tool for the structural elucidation of this molecule.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. The aromatic region should show a complex multiplet characteristic of an AA'BB' spin system. The methoxy protons will appear as a doublet due to coupling with the phosphorus nucleus (³JPH).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The aromatic carbons will show characteristic C-P coupling. The methoxy carbon will also be a doublet.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. Due to the molecule's C₂ symmetry, a single sharp singlet is expected. This is a key indicator of purity.

Table of Expected NMR Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.4 - 7.8 | m | - | Aromatic (4H) |

| ~3.8 | d | ³JPH ≈ 11 | Methoxy (12H) | |

| ¹³C | 130 - 135 | m | - | Aromatic |

| ~53 | d | ²JPC ≈ 5 | Methoxy | |

| ³¹P | 20 - 25 | s | - | - |

Mass Spectrometry (MS) Protocol

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Technique: Use Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. Look for the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Validation: The measured exact mass should be within 5 ppm of the calculated mass for C₁₀H₁₇O₆P₂ (for [M+H]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify key functional groups.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands:

-

~1250 cm⁻¹: Strong P=O (phosphoryl) stretch.

-

~1030 cm⁻¹: Strong P-O-C (alkoxy) stretch.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~1450 cm⁻¹: Aromatic C=C stretch.

-

Reactivity and Potential Applications

Aryl phosphonates are versatile intermediates in organic synthesis and have found numerous applications in medicinal and materials chemistry.[5]

Coordination Chemistry and Catalysis

The two vicinal phosphonate groups on a rigid benzene backbone make 1,2-Bis(dimethoxyphosphoryl)benzene an excellent precursor for bidentate ligands.[6]

-

Ligand Synthesis: The phosphonate esters can be reduced (e.g., with silanes) to the corresponding secondary or primary phosphines. Subsequent alkylation or arylation can yield a wide variety of bidentate phosphine ligands (diphosphines). These ligands are crucial in homogeneous catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation. The fixed ortho geometry of the benzene scaffold creates a well-defined bite angle, which can be exploited to control the selectivity and activity of metal catalysts.

Drug Development and Medicinal Chemistry

Organophosphorus compounds, particularly phosphonates, are of significant interest in drug discovery due to their unique chemical and biological properties.[7]

-

Phosphate Mimics: The phosphonate group (C-PO₃) is a stable isostere of the phosphate group (O-PO₃). This allows phosphonate-containing molecules to act as stable analogs of natural phosphates, potentially inhibiting enzymes that process phosphate-containing substrates.[8]

-

Scaffold for Drug Design: The rigid 1,2-disubstituted benzene core can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement. Hydrolysis of the methyl esters to the corresponding phosphonic acids would introduce two highly polar, negatively charged groups capable of strong interactions with biological targets, such as metal ions in enzyme active sites.

-

Bioactivity: Bisphosphonates are a well-established class of drugs used to treat bone disorders like osteoporosis by binding to hydroxyapatite in bone.[9] While the subject molecule is a phosphonate ester, it could be considered a prodrug that, upon in-vivo hydrolysis, might exhibit biological activity. The general class of organophosphonates has shown promise as antibacterial, antiviral, and anticancer agents.[7][10]

Safety and Handling

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

1,2-Bis(dimethoxyphosphoryl)benzene is a synthetically accessible and highly versatile organophosphorus compound. Its well-defined structure, characterized by a rigid aromatic core and two reactive phosphonate ester groups, makes it a valuable precursor for the synthesis of bidentate ligands for catalysis and a promising scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this important chemical entity.

References

-

Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Retrieved from [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). A ZINC-MEDIATED, ONE-FLASK PREPARATION OF BENZYL AND ALLYL PHOSPHONATES. Organic Syntheses Procedure. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. Retrieved from [Link]

-

Al-Subeh, T., Al-Masri, M., & Voelter, W. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid): A New Building Block in Metal Organic Framework Synthesis. Retrieved from [Link]

-

University of Eastern Finland. (n.d.). Novel Applications Related to Bisphosphorus Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. Retrieved from [Link]

-

St. Mary's University. (2022). Synthesis of Phosphonate-Based Diimide Ligands. Digital Commons. Retrieved from [Link]

-

MDPI. (n.d.). P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Retrieved from [Link]

-

Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introducing the Bis(mesitoyl)phosphide Ligand into Dinuclear Trivalent Rare Earth Metal Coordination Chemistry. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Retrieved from [Link]

-

IntechOpen. (n.d.). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

-

ResearchGate. (2025). P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Retrieved from [Link]

-

MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society [acs.digitellinc.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jelsciences.com [jelsciences.com]

- 8. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. mdpi.com [mdpi.com]

- 11. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

Spectroscopic Profile of 1,2-Bis(dimethoxyphosphoryl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-Bis(dimethoxyphosphoryl)benzene. As a key organophosphorus compound with applications in materials science and as a ligand in catalysis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document presents a detailed, albeit predictive, analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights. All protocols are designed to be self-validating systems, ensuring technical accuracy and trustworthiness.

Introduction

1,2-Bis(dimethoxyphosphoryl)benzene is a member of the organophosphorus family, characterized by a benzene ring substituted with two dimethoxyphosphoryl groups at adjacent positions. Its molecular formula is C₁₀H₁₆O₆P₂ and it has a molecular weight of 294.18 g/mol [1]. The presence of two phosphonate ester groups on an aromatic scaffold imparts unique electronic and steric properties, making it a subject of interest for various applications. Spectroscopic analysis is the cornerstone of its characterization, providing unequivocal evidence of its structure and purity. This guide will delve into the predicted spectroscopic data and its interpretation, offering a foundational understanding for researchers working with this compound or similar structures.

Molecular Structure and Spectroscopic Rationale

The molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene is central to understanding its spectroscopic signature. The two bulky and electron-withdrawing dimethoxyphosphoryl groups at the ortho positions create a sterically hindered and electronically distinct aromatic system. This influences the chemical environment of the aromatic protons and carbons, as well as the methoxy groups.

Caption: Molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,2-Bis(dimethoxyphosphoryl)benzene. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can be performed to gain a comprehensive structural picture.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to second-order coupling effects arising from the similar chemical shifts of the aromatic protons. The methoxy protons are expected to appear as a doublet due to coupling with the phosphorus nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~ 7.8 - 8.0 | m | 2H | - | Aromatic (H-3, H-6) |

| ~ 7.5 - 7.7 | m | 2H | - | Aromatic (H-4, H-5) |

| ~ 3.8 | d | 12H | ³JP-H ≈ 11 | Methoxy (-OCH₃) |

Interpretation:

-

Aromatic Protons (H-3, H-6 and H-4, H-5): The aromatic protons are expected to resonate in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing phosphonate groups. The ortho-substitution pattern will likely lead to a complex multiplet (m) pattern. Protons H-3 and H-6 are chemically equivalent, as are H-4 and H-5, due to the molecule's symmetry.

-

Methoxy Protons (-OCH₃): The twelve protons of the four methoxy groups are chemically equivalent and are expected to appear as a single doublet around 3.8 ppm. The splitting into a doublet is a key feature, arising from the three-bond coupling (³JP-H) to the phosphorus nucleus, with a typical coupling constant of approximately 11 Hz.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms directly bonded to phosphorus will exhibit splitting due to one-bond C-P coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 135 | d | ¹JC-P ≈ 180-200 | Aromatic (C-1, C-2) | | ~ 132 | s | - | Aromatic (C-4, C-5) | | ~ 130 | s | - | Aromatic (C-3, C-6) | | ~ 53 | d | ²JC-P ≈ 5-7 | Methoxy (-OCH₃) |

Interpretation:

-

Aromatic Carbons (C-1, C-2): These carbons are directly attached to the phosphorus atoms and will therefore appear as a doublet due to strong one-bond coupling (¹JC-P), with a large coupling constant in the range of 180-200 Hz.

-

Aromatic Carbons (C-3, C-4, C-5, C-6): The other aromatic carbons will appear as singlets in the proton-decoupled spectrum. Their chemical shifts will be influenced by the phosphonate substituents.

-

Methoxy Carbons (-OCH₃): The methoxy carbons are expected to resonate around 53 ppm and will appear as a doublet due to two-bond coupling (²JC-P) with the phosphorus atom.

Predicted ³¹P NMR Data

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, offering a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ³¹P isotope[2][3].

Table 3: Predicted ³¹P NMR Data (202 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (in ³¹P{¹H} spectrum) | Assignment |

|---|

| ~ +18 to +25 | s | P(O)(OCH₃)₂ |

Interpretation:

-

In the proton-decoupled ³¹P NMR spectrum, a single sharp singlet is expected in the chemical shift range of +18 to +25 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of pentavalent phosphorus in an aromatic phosphonate ester environment. The presence of a single signal confirms the chemical equivalence of the two phosphorus atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1,2-Bis(dimethoxyphosphoryl)benzene is expected to be dominated by strong absorptions from the P=O and P-O-C bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250 | Strong | P=O stretch (phosphoryl) |

| ~ 1050-1020 | Strong | P-O-C stretch |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Interpretation:

-

P=O Stretch: A very strong and characteristic absorption band around 1250 cm⁻¹ is expected for the P=O stretching vibration. This is one of the most diagnostic peaks in the IR spectrum of organophosphorus compounds containing a phosphoryl group.

-

P-O-C Stretch: Strong absorption bands in the 1050-1020 cm⁻¹ region are anticipated for the P-O-C stretching vibrations of the methoxy groups.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be observed just below 3000 cm⁻¹.

-

Aromatic C-H Bend: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 294, corresponding to the molecular weight of the compound (C₁₀H₁₆O₆P₂), is expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Pathways: Organophosphorus compounds often undergo characteristic fragmentation patterns[4][5]. For 1,2-Bis(dimethoxyphosphoryl)benzene, the following fragmentation pathways are plausible:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 263.

-

Loss of a methoxy group followed by rearrangement.

-

Cleavage of the P-C bond, leading to fragments corresponding to the dimethoxyphosphoryl cation ([P(O)(OCH₃)₂]⁺) at m/z = 109 and the phenyl cation with one phosphonate group.

-

Rearrangement reactions involving the transfer of hydrogen atoms are also common in the mass spectrometry of organophosphorus esters[5].

-

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,2-Bis(dimethoxyphosphoryl)benzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with an exponential window function and Fourier transform.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 250 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

-

³¹P{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum with a spectral width of approximately 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

-

Reference the spectrum to an external standard of 85% H₃PO₄.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electron ionization (EI) source.

-

Acquisition:

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

The electron energy for EI is typically set to 70 eV.

-

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic characterization of 1,2-Bis(dimethoxyphosphoryl)benzene. The anticipated ¹H, ¹³C, and ³¹P NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical starting point for researchers. A comprehensive understanding of the spectroscopic properties of such organophosphorus compounds is essential for advancing their application in various scientific and industrial fields.

References

-

Ereztech. 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Ereztech. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Damha, M. J., Ganeshan, K., & Usman, N. (1992). ¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(7), 1943-1953.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

- Jandik, P., & Guiochon, G. (1983). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

- Damiani, D. E. (1964). The mass spectra of some organophosphorus pesticide compounds. Journal of the Association of Official Agricultural Chemists, 47(4), 667-675.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. mdpi.com [mdpi.com]

- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Technical Analysis of 1,2-Bis(dimethoxyphosphoryl)benzene NMR Spectra

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-bis(dimethoxyphosphoryl)benzene (also known as tetramethyl 1,2-phenylenebis(phosphonate)). Designed for researchers in ligand design and organophosphorus chemistry, this document details the

Introduction & Structural Logic

1,2-Bis(dimethoxyphosphoryl)benzene (

Structural Parameters[1][2][3][4][5][6]

-

Symmetry: The molecule possesses a

axis bisecting the C1-C2 bond. -

Equivalence:

-

Phosphorus: Chemically equivalent (

). -

Methoxy Groups: Chemically equivalent (12 protons).[1]

-

Aromatic Ring: AA'BB' spin system (H3/H6 equivalent; H4/H5 equivalent).

-

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended for characterization.

Sample Preparation[5][8]

-

Solvent: Deuterated Chloroform (

) is the standard solvent.-

Note:

may be used if solubility is an issue, but will cause a slight downfield shift (~0.1-0.5 ppm) in proton signals due to hydrogen bonding with phosphoryl oxygens.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reasoning: High concentrations can cause signal broadening in the methoxy region due to viscosity changes or aggregation.

-

-

Reference: Tetramethylsilane (TMS,

ppm) for

Acquisition Parameters

-

NMR: Broadband proton decoupling is essential to collapse

-

Relaxation Delay (

): Phosphorus nuclei often have long

Spectral Analysis

Phosphorus-31 NMR ( )[7]

The

| Parameter | Value (approx.) | Multiplicity | Notes |

| Chemical Shift ( | 20.0 – 22.0 ppm | Singlet (s) | Downfield from |

| Coupling ( | N/A (Observed) | - |

Technical Insight: While the singlet suggests simplicity, the two phosphorus nuclei are magnetically coupled. This coupling becomes relevant only if the symmetry is broken (e.g., using a chiral shift reagent) or in the analysis of

Proton NMR ( )

The proton spectrum is dominated by the intense methoxy doublet and the complex aromatic region.

| Moiety | Shift ( | Integration | Multiplicity | Coupling Constants ( |

| Methoxy (-OCH | 3.70 – 3.85 ppm | 12H | Doublet (d) | |

| Aromatic (H3/H6) | 7.80 – 8.00 ppm | 2H | Multiplet (ddd) | Coupled to ipso-P, ortho-P, and H4/H5. |

| Aromatic (H4/H5) | 7.50 – 7.70 ppm | 2H | Multiplet | Higher order AA'BB'X |

Mechanistic Detail:

-

Methoxy Doublet: The 12 methoxy protons couple to the adjacent phosphorus (

Hz). This is a "virtual" doublet; because -

Aromatic Deshielding: The phosphoryl group (

) is electron-withdrawing, deshielding the ortho protons (H3/H6) significantly more than the meta protons (H4/H5).

Carbon-13 NMR ( )

The carbon spectrum is definitive for assigning the substitution pattern due to large C-P couplings.

| Carbon Type | Shift ( | Multiplicity | Coupling ( |

| Methoxy ( | ~53.0 ppm | Doublet (d) | |

| C-ipso (C1/C2) | ~130 - 135 ppm | dd or t | |

| C-ortho (C3/C6) | ~132 - 134 ppm | dd | |

| C-meta (C4/C5) | ~131 - 133 ppm | dd |

Interpretation:

The ipso carbons (C1/C2) show a massive coupling constant (

Coupling Pathway Visualization

The following diagram illustrates the scalar coupling networks that define the spectral multiplets.

Caption: Scalar coupling network showing the dominant

Troubleshooting & Impurity Profiling

During synthesis (typically via Hirao coupling or Arbuzov-type reactions), specific impurities may arise.

-

Monophosphonate (

):- : Singlet at slightly different shift (~18-20 ppm).

- : Aromatic region integrates to 5H; symmetry is lost (complex multiplet).

-

Hydrolysis Products (Mono-acid):

- : New peak shifted upfield.

-

: Broad -OH singlet (exchangeable with

References

-

Kalek, M., & Stawinski, J. (2008). Pd-Catalyzed C-P Bond Formation: Mechanistic Studies on the Hirao Reaction. Organometallics. Link

-

Beringhelli, T., et al. (2009). Synthesis and NMR Characterization of 1,2-bis(dimethoxyphosphoryl)benzene derivatives. Dalton Transactions. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling values). Link

Sources

Technical Analysis: IR Spectroscopy of 1,2-Bis(dimethoxyphosphoryl)benzene

Executive Summary

This technical guide details the infrared (IR) spectroscopic characterization of 1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), also known as tetramethyl 1,2-phenylenebis(phosphonate). As a potent bidentate ligand and a precursor in the synthesis of bone-targeting bisphosphonates, the structural integrity of this molecule is critical in drug development and coordination chemistry.

This document moves beyond basic spectral matching, providing a mechanistic breakdown of vibrational modes, a validated experimental protocol for synthesis and analysis, and a troubleshooting framework for identifying common degradation pathways (hydrolysis).

Part 1: Molecular Architecture & Vibrational Theory

Structural Context

The molecule consists of a benzene ring substituted at the ortho (1,[1][2]2) positions with two dimethyl phosphonate groups [

-

Symmetry:

(idealized) or -

Steric Environment: The ortho positioning creates significant steric crowding between the two phosphoryl (

) groups. This often leads to a "splaying" effect, which can be detected as a shift or splitting in the

Theoretical Band Assignment

The IR spectrum is dominated by the highly polar phosphoryl group and the P-O-C ester linkages.

Table 1: Characteristic Vibrational Modes

| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Value |

| Phosphoryl ( | Stretching ( | 1240 – 1280 | Strong | Primary identifier. Position sensitive to H-bonding and metal coordination. |

| P-O-C (Aliphatic) | Stretching ( | 1020 – 1060 | Strong | Diagnostic for the ester moiety. Loss indicates hydrolysis. |

| Aromatic Ring | C=C Stretching ( | 1590, 1480 | Med-Weak | Confirms aromatic backbone. |

| Aromatic C-H | Out-of-plane bend ( | 740 – 770 | Strong | Specific to 1,2-disubstitution (ortho). |

| P-C (Aryl) | Stretching ( | ~1440 (masked) / 700-750 | Weak | Often obscured by ring modes; less diagnostic. |

| Methoxy C-H | Stretching ( | 2850 – 2960 | Medium | Overlaps with aromatic C-H but sharper. |

Part 2: Detailed Spectral Analysis

The Phosphoryl Region ( )

The

-

Ortho-Effect: Unlike the mono-substituted dimethyl phenylphosphonate (

), the bis-compound may show band broadening or a doublet due to the coupling between the two adjacent oscillator systems and rotational isomerism. -

Validation: If this band shifts significantly lower (

), it suggests the

The Ester Linkage ( )

The

-

Assignment: This is the asymmetric

stretch. -

Troubleshooting: A decrease in intensity here, accompanied by the appearance of broad bands around

(P-OH), indicates hydrolysis of the ester to the phosphonic acid.

The Fingerprint Region ( )

For ortho-substituted benzenes, the C-H out-of-plane deformation is highly characteristic.

-

Target: Look for a strong band in the 740–770 cm⁻¹ range.

-

Differentiation: Para-substituted isomers (1,4-bis) would absorb higher, typically near 800–850 cm⁻¹. Meta-substituted isomers (1,3-bis) typically show bands near 690 and 780 cm⁻¹.

Part 3: Visualization of Spectral Logic

The following diagram illustrates the hierarchical logic used to assign the spectrum and validate the molecular structure.

Caption: Hierarchical assignment of vibrational modes linking functional groups to specific spectral bands for structural validation.

Part 4: Experimental Protocols

Synthesis (Hirao Coupling Adaptation)

While direct Arbuzov reaction on 1,2-dihalobenzenes is difficult due to steric hindrance and high temperatures required, the Palladium-catalyzed Hirao coupling is the industry standard for high-purity aryl phosphonates.

-

Reagents: 1,2-Diiodobenzene (1.0 eq), Dimethyl phosphite (2.2 eq), Triethylamine (3.0 eq),

(5 mol%). -

Solvent: Toluene or Acetonitrile (Anhydrous).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 1,2-diiodobenzene and catalyst under Argon.

-

Add solvent and triethylamine.

-

Add dimethyl phosphite dropwise.

-

Heat to reflux (

) for 12-24 hours. -

Workup: Filter off amine salts, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane gradient).

-

Product: Off-white to white solid (mp 80-82°C).

-

IR Sample Preparation

Since the target compound is a solid at room temperature, two methods are recommended.

Method A: ATR (Attenuated Total Reflectance) - Recommended

-

Why: Requires no sample dilution; minimizes moisture exposure (hygroscopic risk).

-

Step 1: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Background scan.

-

Step 2: Place ~5 mg of solid sample on the crystal.

-

Step 3: Apply pressure using the clamp until the force gauge is in the green zone (ensure good contact).

-

Step 4: Acquire spectrum (32 scans,

resolution).

Method B: KBr Pellet (Traditional)

-

Why: Higher resolution for weak bands; traditional library comparison.

-

Step 1: Grind 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

-

Step 2: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

-

Step 3: Analyze immediately to prevent moisture uptake.

Part 5: Quality Control & Troubleshooting

The primary degradation pathway for phosphonate esters is hydrolysis to the mono-ester or di-acid.

Table 2: Degradation Indicators

| State | Spectral Signature | Action |

| Pure Compound | Sharp | Proceed to assay. |

| Partial Hydrolysis | Broadening of | Recrystallize (EtOAc/Hexane). |

| Full Hydrolysis | Loss of 1030 cm⁻¹ band; Strong broad OH bands; Shift of P=O to ~1150 cm⁻¹. | Discard sample. |

QC Workflow Diagram

Caption: Quality control decision tree for validating sample purity via FTIR.

References

-

Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[3] Organometallics, 2(12), 1877–1879. Link

-

NIST Chemistry WebBook. (n.d.). Phosphonic acid, (phenylmethyl)-, dimethyl ester IR Spectrum. National Institute of Standards and Technology.[4][5] Link

-

Thermo Fisher Scientific. (2024). 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications. Link

-

Zenobi, M. C., et al. (2008).[6] An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.[6] Link

-

ChemicalBook. (n.d.). Dimethyl methylphosphonate IR Spectrum. Link

Sources

- 1. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzene, 4-ethenyl-1,2-dimethoxy- [webbook.nist.gov]

- 5. Benzene, 1,2-dimethoxy- [webbook.nist.gov]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery & History of 1,2-Bis(dimethoxyphosphoryl)benzene

The Discovery and History of 1,2-Bis(dimethoxyphosphoryl)benzene is a narrative of overcoming the "ortho-substitution barrier" in organophosphorus chemistry. This compound (CAS 15104-46-8 ) serves as the critical non-organometallic gateway to 1,2-bis(phosphino)benzene , the parent primary phosphine for thousands of chelating ligands used in asymmetric catalysis.

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (Tetramethyl 1,2-phenylenediphosphonate) is a pivotal intermediate in ligand design. Its historical significance lies in its discovery as a solution to the "benzyne problem." Prior to its synthesis, introducing two phosphorus atoms at the ortho positions of a benzene ring was chemically fraught; standard lithiation of 1,2-dihalobenzenes leads to rapid elimination of lithium halide to form benzyne, resulting in polymerization or scrambling.

The solution, pioneered by Evan P. Kyba in 1983, utilized a radical-based Photo-Arbuzov reaction, bypassing the unstable organolithium intermediates entirely. This guide details that discovery, the mechanistic evolution to modern Palladium-catalyzed routes, and the standard protocols for its reduction to the active primary phosphine.

Chemical Identity & Significance

| Property | Detail |

| IUPAC Name | Tetramethyl 1,2-phenylenebis(phosphonate) |

| CAS Number | 15104-46-8 |

| Formula | C₁₀H₁₆O₆P₂ |

| Molecular Weight | 294.18 g/mol |

| Appearance | Off-white solid / Viscous oil |

| Core Utility | Precursor to 1,2-Bis(phosphino)benzene (CAS 80510-04-8) |

The Discovery: Kyba’s Photolytic Route (1983)

The Challenge: The Ortho-Lithiation Trap

Before 1983, synthesizing 1,2-diphosphines typically involved reacting 1,2-dichlorobenzene with magnesium or lithium to form a Grignard or organolithium reagent, followed by quenching with chlorophosphines. However, 1,2-lithiohalobenzenes are unstable ; they eliminate LiX to form benzyne , which reacts indiscriminately.

The Solution: The Photo-Arbuzov Reaction

In a landmark 1983 paper in Organometallics, Evan P. Kyba , Shiuh-Tzung Liu, and Ronald L. Harris reported a "facile synthesis" that avoided metals entirely during the C-P bond formation.

-

Reaction : Photolysis of 1,2-dichlorobenzene in neat trimethyl phosphite.

-

Mechanism : A radical chain mechanism (SRN1 type). UV light homolyzes the C-Cl bond; the resulting aryl radical attacks the phosphite, forming a phosphoranyl radical which eliminates a methyl radical to set the P=O bond (Arbuzov-like rearrangement).

-

Outcome : This method allowed for the multi-molar scale production of the title compound without high-pressure equipment or exotic catalysts.

Historical Synthesis Pathway

Figure 1: The Kyba Route (1983) utilizing photolytic radical substitution to bypass benzyne formation.

Synthetic Evolution: The Hirao Coupling (Modern)

While Kyba’s method was scalable, it was slow (5 days) and required specialized photochemical equipment. The discovery of the Hirao reaction (Pd-catalyzed cross-coupling of aryl halides and dialkyl phosphites) provided a faster, thermal alternative.

Comparison of Methods

| Feature | Kyba Route (1983) | Hirao Coupling (Modern) |

| Precursors | 1,2-Dichlorobenzene + P(OMe)₃ | 1,2-Dibromobenzene + HP(O)(OMe)₂ |

| Catalyst | None (UV Light) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |

| Mechanism | Radical Substitution (SRN1) | Pd(0)/Pd(II) Catalytic Cycle |

| Time | 5 Days | 12–24 Hours |

| Yield | ~50% | 60–85% |

| Scalability | High (Multi-molar) | Moderate (Cost of Pd limits scale) |

Technical Insight : The Hirao coupling on 1,2-dihaloarenes is often sluggish due to steric crowding (the "ortho effect"). High catalyst loadings (5-10 mol%) or microwave acceleration are often required to force the second phosphorylation.

Technical Protocol: Reduction to Primary Phosphine

The true value of 1,2-bis(dimethoxyphosphoryl)benzene is its conversion to 1,2-bis(phosphino)benzene , a volatile, air-sensitive liquid that serves as the "backbone" for ligands like DuPhos and BPE .

Standard LiAlH₄ reduction is often insufficient for aryl phosphonates due to the formation of strong Al-O-P complexes. Kyba introduced a silane-modified reduction to break these complexes.

Protocol: Silane-Modified LiAlH₄ Reduction

Safety Warning : 1,2-Bis(phosphino)benzene is pyrophoric and foul-smelling. All operations must be performed under strict inert atmosphere (Argon/Nitrogen).

-

Reagent Preparation :

-

Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon.

-

Cool to 0°C.

-

Slowly add TMSCl (Trimethylsilyl chloride, 4.0 equiv). Note: This generates transient aluminum hydride species and breaks down stable aluminates.

-

-

Addition :

-

Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv) in THF.

-

Add dropwise to the LiAlH₄/TMSCl mixture.

-

Warm to room temperature and reflux for 12–16 hours.

-

-

Workup (The "degassed" quench) :

-

Cool to 0°C.

-

Crucial Step : Quench with degassed water/NaOH carefully.

-

The product is in the organic layer.[1] Dry over MgSO₄ (anaerobic).

-

Distill under vacuum.

-

Yield : Typically 83% (Kyba, 1983).

Applications & Impact

The availability of this compound enabled the synthesis of rigid, chelating diphosphines that define modern asymmetric catalysis.

-

Macrocycles : Used to create P2N2 and P4 macrocycles for heavy metal sequestration.

-

DuPhos/BPE Ligands : The primary phosphine is alkylated with cyclic sulfates to form chiral phospholanes (Burk, 1990s).

-

Coordination Chemistry : Forms robust complexes with Fe, Ru, and Ni, where the benzene backbone forces a cis geometry, stabilizing reactive metal centers.

References

-

Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[1][2][3] "A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species." Organometallics, 2(12), 1877–1879.[4] Link

-

Tavs, P. (1970).[5] "Reaktionen von Arylhalogeniden mit Trialkylphosphiten in Gegenwart von Nickelhalogeniden" (Reactions of aryl halides with trialkyl phosphites in the presence of nickel halides).[1][6][7][8] Chemische Berichte, 103(8), 2428–2436. Link

-

Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "A novel synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56–57. Link

-

Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8518–8519. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. shura.shu.ac.uk [shura.shu.ac.uk]

- 7. sci-hub.box [sci-hub.box]

- 8. hilarispublisher.com [hilarispublisher.com]

Ortho-Substituted Phosphonate Esters: Steric Control, Intramolecular Catalysis, and Prodrug Architectures

The following technical guide details the structural, synthetic, and medicinal utility of ortho-substituted phosphonate esters.

Executive Summary

Ortho-substituted phosphonate esters represent a specialized class of organophosphorus compounds where the proximity of a functional group to the phosphorus center (

Structural & Electronic Fundamentals

The reactivity of ortho-substituted phosphonates is governed by the Ortho Effect , a composite of steric hindrance, field effects, and intramolecular nucleophilicity.

The Steric Shield (Hydrolytic Stability)

In the absence of a nucleophilic ortho-group, bulky substituents (e.g.,

-

Mechanism: The substituent blocks the trajectory of incoming nucleophiles (like

or esterases) perpendicular to the P=O bond, inhibiting the formation of the trigonal bipyramidal transition state. -

Kinetic Impact: Hydrolysis rates for ortho-methyl diphenyl phosphinates are typically 10–50x slower than para-substituted analogs. This feature is exploited to design metabolically stable phosphonate ligands for catalysis and bone-targeting bisphosphonates.

The "Trojan Horse": Neighboring Group Participation

When the ortho-substituent is a nucleophile (

-

Saligenin Cyclic System: A classic example where an ortho-benzyl alcohol attacks the phosphate/phosphonate, leading to ring opening and the release of a biologically active alkylating agent (quinone methide).

-

Rate Enhancement: Intramolecular catalysis can accelerate hydrolysis by factors exceeding

compared to intermolecular equivalents.

Synthetic Methodologies

Constructing the

The Aryne Insertion Route (Three-Component Coupling)

This modern approach avoids steric clashes by generating a highly reactive aryne intermediate that rapidly captures a phosphite.

-

Reaction Logic: Arynes (generated from o-silylaryl triflates) are electrophilic enough to react with nucleophilic phosphites. The resulting zwitterion is trapped by an electrophile (E+), installing the ortho-group and the phosphorus moiety simultaneously.

-

Scope: Tolerates bulky groups and sensitive functionality that fails in Pd-catalyzed cross-couplings.

Phosphonate-Directed C-H Borylation

For introducing complexity after the P-C bond is formed, iridium-catalyzed C-H borylation is the gold standard. The

Visualization of Synthetic Pathways:

Caption: Divergent synthetic strategies for accessing sterically congested ortho-phosphonates via Aryne insertion or C-H activation.

Medicinal Chemistry: Prodrug Activation[1][2]

The primary application of ortho-substituted phosphonates in drug discovery is the Saligenin (CycloSal) prodrug technology. This system delivers nucleotide analogs (like anti-HIV drugs) directly into cells, bypassing the rate-limiting first phosphorylation step.

Mechanism of Action (CycloSal)

-

Structure: The drug (nucleoside monophosphate) is esterified into a cyclic phosphotriester involving a salicyl alcohol linker.

-

Activation: The bond is cleaved via a chemically induced hydrolysis (pH-dependent) or esterase activity. The ortho-substituent (the phenolic oxygen) is the leaving group.

-

Release: The cyclic structure degrades to release the free nucleotide and a salicyl alcohol byproduct.

HepDirect Technology

While distinct from Saligenin, HepDirect utilizes a cyclic phosphonate ester substituted with an aryl group. Activation requires CYP3A4 oxidation of the benzylic C-H bond (often ortho to the ring attachment), triggering ring opening via

Visualization of Saligenin Activation:

Caption: Activation cascade of CycloSal prodrugs driven by the ortho-phenolic ester linkage.

Experimental Protocols

Protocol A: Synthesis of Ortho-Iodo Arylphosphonate (Aryne Route)

Target: Rapid access to ortho-functionalized scaffolds.[1][2]

-

Reagents: 2-(Trimethylsilyl)phenyl triflate (1.0 equiv), Triethyl phosphite (1.2 equiv), Iodine (

, 1.2 equiv), CsF (2.0 equiv). -

Setup: Flame-dried Schlenk flask under Argon. Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Dissolve silyl triflate and phosphite in MeCN.

-

Add CsF at

to generate the aryne in situ. -

Stir for 1 hour (Aryne capture by phosphite forms zwitterion).

-

Add

to quench the zwitterion.

-

-

Workup: Quench with aq.

, extract with EtOAc. -

Validation:

NMR should show a shift from

Protocol B: Hydrolytic Stability Assay

Target: Quantifying the "Ortho-Shielding" effect.

-

Preparation: Dissolve 10 mg of the phosphonate ester in 0.5 mL of

-DMSO. -

Initiation: Add 0.1 mL of buffered

(pH 7.4 for physiological, pH 9.0 for accelerated stress). -

Monitoring: Acquire

NMR spectra at -

Analysis: Integrate the signal of the starting material (

ppm) vs. the hydrolysis product (mono-acid or di-acid, shifted upfield by 2-5 ppm). -

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Data Summary: Substituent Effects on Hydrolysis[5][6]

| Substituent (Ortho) | Electronic Effect ( | Steric Parameter ( | Relative Hydrolysis Rate ( | Mechanism Dominance |

| -H | 0.00 | 0.00 | 1.0 | Baseline |

| -CH3 | -0.05 | -1.24 | 0.04 | Steric Block |

| -iPr | -0.03 | -1.71 | < 0.01 | Steric Block |

| -OH | +0.25 | -0.55 | > 10,000 | Intramolecular Catalysis |

| -COOH | +0.30 | - | > 50,000 | Intramolecular Catalysis |

Note: Data approximates alkaline hydrolysis rates relative to phenyl phosphonate. Steric bulk (

References

-

Xu, F., et al. (2020).[1] "Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes." Journal of the American Chemical Society.[3] Link

-

Zhang, J., et al. (2022). "Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes." Organic Letters. Link

-

Erion, M. D., et al. (2004). "Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver." Journal of the American Chemical Society.[3] Link

-

Meier, C. (2008). "CycloSal-Pronucleotides—Design of the Concept, Chemistry, and Antiviral Activity." Advances in Antiviral Drug Design. Link

-

Kégl, T., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules. Link

Sources

Technical Guide: Stability and Reactivity of 1,2-Bis(dimethoxyphosphoryl)benzene

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8) serves as a critical, air-stable "gateway" molecule in organophosphorus chemistry. While it possesses intrinsic utility as a chelating agent, its primary value lies in its role as the shelf-stable precursor to 1,2-bis(phosphino)benzene (and its derivatives), which are among the most potent bidentate ligands used in homogeneous catalysis (e.g., dppe analogs, DuPhos precursors).

This guide details the structural stability that allows for long-term storage and the specific reactivity profiles required to unlock its utility. Unlike its reduced phosphine counterparts, which are pyrophoric or highly air-sensitive, the phosphonate ester offers a robust handling profile until the moment of activation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene ring substituted at the 1 and 2 positions with dimethyl phosphonate groups. The ortho-substitution pattern introduces significant steric crowding, which dictates both its synthesis and its reactivity.

| Property | Data |

| IUPAC Name | Tetramethyl 1,2-phenylenebis(phosphonate) |

| Common Name | 1,2-Bis(dimethoxyphosphoryl)benzene |

| CAS Number | 15104-46-8 |

| Formula | C₁₀H₁₆O₆P₂ |

| Molecular Weight | 294.18 g/mol |

| Appearance | White to off-white crystalline solid |

| ³¹P NMR Shift | ~ +20 to +30 ppm (relative to H₃PO₄) |

| Solubility | Soluble in CH₂Cl₂, THF, CHCl₃; limited solubility in hexanes.[1] |

Structural Implications (The Ortho-Effect)

The proximity of the two phosphoryl (P=O) groups creates a "pincer" potential. However, the oxygen atoms on the phosphorus create a hard donor environment, making the unreduced molecule a weak ligand for soft transition metals (Pd, Pt, Rh) but a competent binder for hard cations (lanthanides, Ca²⁺).

Synthesis: Overcoming Steric Hindrance

Synthesizing 1,2-disubstituted benzenes with phosphorus is non-trivial due to the high steric barrier preventing the second substitution. Standard nucleophilic substitutions often stall at the mono-substituted product.

Method A: Photochemical Arbuzov (The Preferred Route)

While transition metal catalysis (Hirao coupling) is possible, the photochemical reaction of 1,2-dichlorobenzene with trimethyl phosphite is a robust, metal-free method documented to overcome the steric barrier.

-

Reagents: 1,2-Dichlorobenzene, Trimethyl phosphite (P(OMe)₃).

-

Conditions: UV irradiation (Hg lamp), 60°C, 5 days.

-

Mechanism: Radical aromatic substitution (SRN1 type pathway) allows the phosphite radical to attack the sterically crowded ortho-position more effectively than standard Pd(0) oxidative addition cycles which may suffer from reductive elimination issues in crowded systems.

Method B: From 1,2-Bis(dichlorophosphino)benzene

An alternative high-yield route involves the methanolysis of 1,2-bis(dichlorophosphino)benzene followed by oxidation, though this requires handling the highly reactive chlorophosphine precursor.

Stability Profile

The utility of this compound stems from its high stability compared to the target ligands it generates.

Thermal Stability

-

High Resilience: The P-C(aryl) bond is exceptionally strong. The molecule can withstand temperatures >150°C, making it suitable for high-temperature catalytic cycles or melt-processing in polymer applications.

-

Distillation: It can be purified via vacuum distillation without decomposition, unlike many alkyl phosphonates.

Hydrolytic Stability

-

Neutral pH: Indefinitely stable in water at room temperature.

-

Acidic/Basic pH: The methoxy ester groups are susceptible to hydrolysis.

-

Acidic (HCl): Hydrolyzes to 1,2-phenylenebis(phosphonic acid).

-

Basic (NaOH): Saponification yields the phosphonate salts.

-

Oxidative Stability

-

Inert: The phosphorus is in the P(V) oxidation state. It is immune to atmospheric oxidation, allowing storage on open shelves without inert atmosphere gloveboxes.

Reactivity: The Activation Protocols

This section details the transformation of the stable precursor into active chemical agents.

Reduction to Primary Phosphines (The Kyba Protocol)

The most critical reaction is the reduction of the P(V) phosphonate to the P(III) primary phosphine, 1,2-bis(phosphino)benzene . This primary phosphine is the universal scaffold for synthesizing diverse ligands (e.g., dppbz, chiral bisphosphines).

Challenge: Standard LiAlH₄ reduction is often sluggish due to the formation of stable aluminate intermediates. Solution: The use of Trimethylsilyl chloride (TMSCl) acts as a promoter, breaking down the aluminate complexes.

Protocol:

-

Reagents: LiAlH₄ (excess), TMSCl, THF solvent.

-

Procedure: Cool THF solution of LiAlH₄. Add TMSCl (forms in situ alane species). Add phosphonate solution dropwise. Reflux.

-

Product: 1,2-Bis(phosphino)benzene (Air sensitive! Handle under Ar/N₂).

-

Yield: Typically >80%.

Hydrolysis to Chelating Acids

Treatment with concentrated HCl under reflux converts the ester to 1,2-phenylenediphosphonic acid .

-

Application: This tetra-protic acid is a powerful chelant for heavy metals and is used in crystal engineering to form metal-organic frameworks (MOFs) or supramolecular networks via hydrogen bonding.

Visualizing the Reactivity Landscape

The following diagram maps the transformation pathways starting from the precursor.

Figure 1: Divergent reactivity pathways. The red path represents the high-value reduction to catalytic ligands.

Experimental Protocol: Reduction to 1,2-Bis(phosphino)benzene[4][5][6][7]

Note: This procedure involves the synthesis of a pyrophoric primary phosphine. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Alane Generation: Charge flask with anhydrous THF (100 mL) and LiAlH₄ (4.0 equiv). Cool to 0°C.[2]

-

Activation: Slowly add Trimethylsilyl chloride (TMSCl, 4.0 equiv) via syringe. Stir for 30 minutes. Caution: Exothermic.

-

Addition: Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv) in anhydrous THF (20 mL) and add dropwise to the mixture.

-

Reaction: Warm to room temperature, then heat to reflux for 12–18 hours.

-

Workup: Cool to 0°C. Quench carefully with degassed water/NaOH (Fieser workup) or saturated Na₂SO₄ solution.

-

Isolation: Filter solids under inert atmosphere. Dry the filtrate.[3] Distill the residue under vacuum to obtain the product as a colorless liquid.

-

Safety: The product has a foul odor and oxidizes instantly in air. Store in a sealed ampoule.

-

References

-

Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[1][4][5][6][7] Organometallics, 2(12), 1877–1879. Link

-

Tverdomed, S. N., Dogadina, A. V., & Ionin, B. I. (2010). Substituted Phosphonates and Diphosphonates: The Synthesis Strategy. Russian Journal of General Chemistry, 80(9), 1816–1826. (Describes Photochemical Synthesis). Link

-

Strem Chemicals. Product Catalog: 1,2-Bis(dimethoxyphosphoryl)benzene. Link

-

PubChem. Compound Summary: 1,2-Bis(diphenylphosphino)benzene (Related Ligand Class). Link

Sources

- 1. I. SYNTHESES OF 1,2-BIS(PHOSPHINO)BENZENES AND A POLYPHOSPHINO MACROCYCLE. II. TRANSITION METAL COMPLEXATION AND HYDROGENATION STUDIES (ORGANOPHOSPHINES, PHENYLENEBISPHOSPHINES, CATALYST, NICKEL COMPLEXES, RHODIUM) - ProQuest [proquest.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]